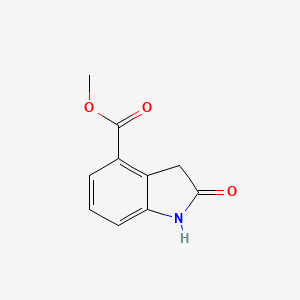

Methyl 2-oxoindoline-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxo-1,3-dihydroindole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)6-3-2-4-8-7(6)5-9(12)11-8/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKDEECWCACPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CC(=O)NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595459 | |

| Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90924-46-2 | |

| Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-oxoindoline-4-carboxylate (CAS: 90924-46-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The oxindole scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and medicinally significant compounds. Its unique structural and electronic properties have made it a cornerstone in the design of novel therapeutics, particularly in the realm of kinase inhibition. This guide focuses on a key derivative within this class: Methyl 2-oxoindoline-4-carboxylate . As a Senior Application Scientist, this document is crafted to provide not just a compilation of data, but a synthesized, in-depth understanding of this molecule, from its fundamental properties to its synthesis and potential applications, empowering researchers in their drug discovery and development endeavors.

Core Molecular Attributes

This compound, also known by synonyms such as Methyl oxindole-4-carboxylate and methyl 2-oxo-2,3-dihydro-1H-indole-4-carboxylate, is a distinct isomer within the oxindole carboxylate family.[1][2] Its chemical identity is unequivocally defined by the CAS number 90924-46-2 .[1][2]

Physicochemical Properties

A comprehensive understanding of a molecule's physical and chemical characteristics is paramount for its effective use in research and synthesis. The key computed properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | PubChem[2] |

| Molecular Weight | 191.18 g/mol | PubChem[2] |

| IUPAC Name | methyl 2-oxo-1,3-dihydroindole-4-carboxylate | PubChem[2] |

| XLogP3 | 0.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

These properties suggest a molecule with moderate polarity and a potential for engaging in hydrogen bonding, which are critical considerations for solubility, purification, and biological interactions.

Strategic Synthesis of the Oxindole Core

The construction of the 2-oxindole ring system is a well-explored area of organic synthesis. While a plethora of methods exist, the choice of a specific route is often dictated by the desired substitution pattern and the availability of starting materials. For this compound, a logical and efficient approach involves the cyclization of a suitably substituted aniline derivative.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points towards a substituted anthranilic acid ester as a key precursor. This strategy leverages the inherent reactivity of the ortho-amino and ester functionalities to facilitate the formation of the lactam ring.

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol: A Step-by-Step Guide

Step 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate

This starting material can be prepared from commercially available 2-methyl-3-nitrobenzoic acid through esterification.

-

Procedure: To a solution of 2-methyl-3-nitrobenzoic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid). Reflux the mixture until the reaction is complete (monitored by TLC). After cooling, neutralize the excess acid and extract the product with an organic solvent. Purify by column chromatography.

Step 2: Halogenation of the Benzylic Position

The methyl group needs to be functionalized to enable the subsequent cyclization. This can be achieved through a radical halogenation.

-

Procedure: Dissolve Methyl 2-methyl-3-nitrobenzoate in a suitable solvent (e.g., carbon tetrachloride). Add a radical initiator (e.g., AIBN) and N-bromosuccinimide (NBS). Reflux the mixture under irradiation with a UV lamp until the starting material is consumed. After cooling, filter off the succinimide and concentrate the filtrate. The crude product, Methyl 2-(bromomethyl)-3-nitrobenzoate, can be used in the next step without further purification.

Step 3: Synthesis of Methyl 2-(azidomethyl)-3-nitrobenzoate

The bromo-derivative is then converted to an azide, a precursor for the amino group.

-

Procedure: Dissolve the crude Methyl 2-(bromomethyl)-3-nitrobenzoate in a polar aprotic solvent like DMF. Add sodium azide and stir the mixture at room temperature until the reaction is complete.[5] The azide can be isolated by extraction.

Step 4: Reductive Cyclization to form this compound

The final step involves the reduction of both the nitro group and the azide, followed by spontaneous intramolecular cyclization to form the oxindole ring.

-

Procedure: Dissolve Methyl 2-(azidomethyl)-3-nitrobenzoate in a suitable solvent such as ethanol or ethyl acetate. Add a hydrogenation catalyst (e.g., 10% Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the uptake of hydrogen ceases. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Caption: Proposed workflow for the synthesis of this compound.

Comprehensive Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the structure. Expected signals would include those for the aromatic protons, the methylene protons of the oxindole ring, the methyl ester protons, and the N-H proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for all ten carbon atoms in the molecule. The carbonyl carbon of the lactam and the ester carbonyl will appear at the downfield end of the spectrum. General ranges for key carbon signals are provided below.[6][7][8][9]

-

C=O (lactam): ~175-180 ppm

-

C=O (ester): ~165-170 ppm

-

Aromatic carbons: ~110-150 ppm

-

CH₂ (oxindole ring): ~35-40 ppm

-

OCH₃ (ester): ~50-55 ppm

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected absorptions include:

-

N-H stretch: ~3200-3400 cm⁻¹

-

C=O stretch (lactam): ~1700-1720 cm⁻¹

-

C=O stretch (ester): ~1720-1740 cm⁻¹[10]

-

Aromatic C-H and C=C stretches

-

Chromatographic and Mass Spectrometric Analysis

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method is crucial for assessing the purity of the final compound and for in-process control during synthesis. A reverse-phase C18 column is typically suitable for this type of molecule.[11][12][13][14]

-

Suggested HPLC-UV Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for confirming the molecular weight of the product and for identifying any impurities. The expected [M+H]⁺ ion would be at m/z 192.19.

Significance in Drug Discovery and Medicinal Chemistry

The oxindole core is a well-established pharmacophore found in a variety of biologically active molecules, particularly kinase inhibitors.[15][16]

A Key Building Block for Kinase Inhibitors

While the 6-carboxylate isomer of methyl 2-oxoindoline is a known intermediate in the synthesis of the multi-kinase inhibitor Nintedanib, the 4-carboxylate isomer also holds significant potential as a versatile building block in medicinal chemistry.[3][4][17] The ester functionality at the 4-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in the development of new kinase inhibitors and other therapeutic agents.[16] The synthesis of various 4-carboxamido-2-oxindole derivatives can lead to compounds with diverse pharmacological profiles.

Potential Intrinsic Biological Activity

Beyond its role as a synthetic intermediate, derivatives of oxindole-4-carboxylic acid have been investigated for their own biological activities. The oxindole scaffold is known to interact with a variety of biological targets, and modifications at the 4-position can fine-tune these interactions.[18][19] For instance, various substituted oxindoles have demonstrated anti-inflammatory, antimicrobial, and anticancer properties.[18][19][20] Further pharmacological evaluation of this compound and its derivatives is warranted to explore their full therapeutic potential.

Conclusion and Future Perspectives

This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. This guide has provided a comprehensive overview of its core properties, a plausible and detailed synthetic strategy, and a framework for its analytical characterization. The strategic location of the carboxylate group makes it an attractive starting point for the synthesis of libraries of novel oxindole derivatives for screening against various biological targets. As the demand for new and effective therapeutics continues to grow, the importance of versatile building blocks like this compound in medicinal chemistry is undeniable. Further research into its synthesis, derivatization, and pharmacological evaluation will undoubtedly open up new avenues for the discovery of next-generation drugs.

References

-

University of Wisconsin - Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Gable, K. P. 13C NMR Chemical Shifts. Oregon State University. Available from: [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available from: [Link]

-

13C NMR Chemical Shift Table. Available from: [Link]

- El-Sayed, M. A. A., et al.

-

Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. Available from: [Link]

- Carotti, A., et al. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 1995.

- Li, W., et al. Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl esters/ethers. RSC Advances, 2017.

- Singh, G. S., & Desta, Z. Y. Oxindole and its derivatives: A review on recent progress in biological activities. Bioorganic & Medicinal Chemistry Letters, 2021.

- Design, synthesis and biological evaluation of novel oxindole analogs as antitubercular agents. Future Medicinal Chemistry, 2023.

- Improved process for the preparation of methyl 2-oxoindoline-6-carboxyl

- Fermion Oy. Synthesis of 2-indolinone derivatives.

- Kumar B, C. Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences, 2024.

-

BioFuran Materials. This compound, CAS 90924-46-2. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18671947, this compound. Available from: [Link].

- HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 2024.

- G. A. G. M. H. van den Hoven, et al. Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 2018.

- Fermion Oy. synthesis of 2-indolinone derivatives.

- One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 2013.

-

National Institute of Standards and Technology. 1H-Indole-2-carboxylic acid, 1-methyl-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69. Available from: [Link]

- Process for preparing n-carboxymethylene-4-chloro-anthranilic acid and its dialkyl esters.

- Al-Ostoot, F. H., et al. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 2024.

- (PDF) Oxindoles and Their Pharmaceutical Significance-an Overview.

- Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 2023.

- Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors.

- Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid.

- Smith, B. C.

- (PDF) 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid.

- Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.

Sources

- 1. biofuranchem.com [biofuranchem.com]

- 2. This compound | C10H9NO3 | CID 18671947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tdcommons.org [tdcommons.org]

- 4. patents.justia.com [patents.justia.com]

- 5. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid - Google Patents [patents.google.com]

- 14. 90924-46-2|this compound|BLD Pharm [bldpharm.com]

- 15. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. US11261158B2 - Synthesis of 2-indolinone derivatives - Google Patents [patents.google.com]

- 18. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Item - Synthesis of heterocycles from anthranilic acid and its derivatives - Karolinska Institutet - Figshare [openarchive.ki.se]

- 20. Design, synthesis and biological evaluation of novel oxindole analogs as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 2-oxoindoline-4-carboxylate: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

The 2-oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous kinase inhibitors and other biologically active agents. Methyl 2-oxoindoline-4-carboxylate is a key functionalized derivative within this class, offering a strategic handle for synthetic elaboration. This technical guide provides an in-depth analysis of its chemical properties, a robust, field-proven synthetic methodology, and an exploration of its reactivity and potential applications in modern drug discovery programs. We delve into the causality behind experimental choices, offering insights grounded in mechanistic principles to empower researchers in their synthetic endeavors.

Core Molecular Profile and Physicochemical Properties

This compound, also known by its IUPAC name methyl 2-oxo-1,3-dihydroindole-4-carboxylate, is a bifunctional molecule featuring the characteristic oxindole lactam fused to a benzene ring, which is substituted with a methyl carboxylate group at the C4 position.[1] This strategic placement of the ester provides a versatile point for derivatization, distinct from the more commonly explored C3 and N1 positions.

Structural and Physical Data

The fundamental properties of the molecule are summarized below. While experimentally determined data for some properties are sparse, scientifically grounded predictions based on analogous structures provide a reliable reference point for experimental planning.

| Property | Value / Description | Source(s) |

| CAS Number | 90924-46-2 | [1] |

| Molecular Formula | C₁₀H₉NO₃ | [1] |

| Molecular Weight | 191.18 g/mol | [1] |

| Appearance | Predicted: White to off-white or light yellow solid. | [2] |

| Melting Point | Not experimentally reported. Predicted to be in the range of 180-220 °C, based on the analogous 6-carboxylate isomer (m.p. 208-211 °C). | [3] |

| Solubility | Predicted to be soluble in DMSO, DMF, and hot polar protic solvents like methanol and ethanol; sparingly soluble in nonpolar solvents. | |

| XLogP3 | 0.6 | [1] |

| Hydrogen Bond Donor Count | 1 (Amide N-H) | [1] |

| Hydrogen Bond Acceptor Count | 3 (Lactam C=O, Ester C=O, Ester O) | [1] |

Spectroscopic Signature

The spectroscopic data are critical for reaction monitoring and structural confirmation. Below are the predicted key spectral features based on the functional groups present and data from closely related analogues.[4][5][6]

| Spectroscopy | Predicted Features |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~10.8 (s, 1H, N-H), 7.5-7.6 (d, 1H, Ar-H), 7.3-7.4 (t, 1H, Ar-H), 7.1-7.2 (d, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.60 (s, 2H, CH₂). The precise shifts of aromatic protons are dependent on the electronic interplay between the lactam and ester groups. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~176 (C=O, lactam), ~166 (C=O, ester), ~144 (Ar-C), ~132 (Ar-C), ~129 (Ar-C), ~125 (Ar-C), ~120 (Ar-C), ~115 (Ar-C), ~52 (OCH₃), ~35 (CH₂). |

| Infrared (IR) (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1725 (C=O stretch, ester), ~1700 (C=O stretch, lactam), ~1620 (C=C aromatic stretch), ~1250 (C-O stretch, ester). |

| Mass Spectrometry (MS) | [M+H]⁺ = 192.06, [M+Na]⁺ = 214.04. |

Synthesis of this compound: A Proposed Methodology

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Dimethyl [3-(methoxycarbonyl)-2-nitrophenyl]propanedioate

-

Causality: This step constructs the carbon framework necessary for forming the five-membered lactam ring. The reaction is a nucleophilic aromatic substitution where the malonate anion displaces the activated chloride. The nitro group is critical, as its strong electron-withdrawing nature activates the ortho- and para-positions (relative to the nitro group) to nucleophilic attack, enabling the displacement of the chloride. A non-nucleophilic base like potassium carbonate is chosen to deprotonate the dimethyl malonate without competing in the substitution reaction. DMF is an ideal polar aprotic solvent that enhances the nucleophilicity of the malonate anion.

-

Methodology:

-

To a solution of dimethyl malonate (1.2 equivalents) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).

-

Stir the suspension at room temperature for 30 minutes to ensure complete formation of the malonate enolate.

-

Add a solution of methyl 3-chloro-2-nitrobenzoate (1.0 equivalent) in DMF dropwise to the suspension.

-

Heat the reaction mixture to 80-90 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature, pour into ice-water, and acidify with dilute HCl to pH ~5-6.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired malonate derivative.

-

Step 2: Synthesis of this compound via Reductive Cyclization

-

Causality: This is the key ring-forming step. Iron powder in acetic acid is a classic and cost-effective reagent system for the reduction of an aromatic nitro group to an amine (the Béchamp reduction). The reaction proceeds in situ: the newly formed aniline immediately undergoes an intramolecular nucleophilic attack on one of the adjacent ester carbonyls, followed by the elimination of methanol, to form the thermodynamically stable five-membered lactam ring of the oxindole. Acetic acid serves as both the solvent and a proton source to facilitate the reduction.

-

Methodology:

-

Suspend dimethyl [3-(methoxycarbonyl)-2-nitrophenyl]propanedioate (1.0 equivalent) in glacial acetic acid.

-

Add iron powder (5.0-6.0 equivalents) portion-wise to the suspension, controlling the initial exotherm with an ice bath.

-

Heat the reaction mixture to reflux (around 110-120 °C) for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Cool the mixture and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or column chromatography to afford pure this compound.

-

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by three primary functional domains: the nucleophilic/acidic N-H of the lactam, the electrophilic C3 methylene group adjacent to the lactam carbonyl, and the aromatic ring with its ester substituent.

Reactivity Map

Caption: Key reactive sites on the this compound scaffold.

N-Functionalization

The amide proton is acidic (pKa ≈ 17-18) and can be readily deprotonated by common bases (e.g., NaH, K₂CO₃) to form a nucleophilic anion. This anion can participate in a variety of reactions:

-

N-Alkylation/Arylation: Reaction with alkyl halides or aryl boronic acids (under Chan-Lam conditions) provides access to a wide array of N-substituted derivatives.

-

N-Acylation: Treatment with acyl chlorides or anhydrides, as seen in the synthesis of Nintedanib precursors from the 6-carboxylate isomer, protects the nitrogen and can modify the electronic properties of the ring system.[8][9]

C3-Functionalization: The Gateway to Complexity

The C3 methylene position is arguably the most versatile site for building molecular complexity. It is flanked by the electron-withdrawing amide carbonyl and the aromatic ring, making the C3 protons acidic and amenable to deprotonation.

-

Aldol-type Condensations: The C3-anion can react with various aldehydes and ketones in a Knoevenagel-type condensation to generate 3-substituted-ylidene derivatives. These compounds are prominent as tyrosine kinase inhibitors.[2]

-

Michael Additions: The C3-anion can act as a nucleophile in Michael additions to α,β-unsaturated systems.

-

Direct Alkylation: Recent advances have demonstrated the direct alkylation of 2-oxindoles using alcohols via transition-metal-catalyzed "hydrogen borrowing" or "auto-tandem catalysis" methodologies.[10] This offers a green and efficient route to C3-alkylated products.

C4-Ester Manipulation

The methyl ester at the C4 position is a robust functional group that also serves as a synthetic handle.

-

Hydrolysis: Saponification with a base like lithium hydroxide can yield the corresponding carboxylic acid, which can be used for amide coupling or other transformations.

-

Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes requiring catalysis. This allows for the introduction of diverse side chains and the modulation of solubility and pharmacokinetic properties.

Applications in Drug Discovery and Development

The 2-oxindole scaffold is a cornerstone of modern kinase inhibitor design. Its rigid, planar structure is well-suited for occupying the ATP-binding pocket of various kinases.[2] The functionalization of this core at different positions allows for fine-tuning of potency and selectivity.

The 6-carboxylate isomer is a direct precursor to Nintedanib , a multi-tyrosine kinase inhibitor used to treat idiopathic pulmonary fibrosis and certain cancers.[7][8] This precedent strongly suggests that this compound is an exceptionally valuable building block for the synthesis of novel kinase inhibitors and other potential therapeutics. By utilizing the C4-ester as an attachment point for solubility-enhancing groups or pharmacophoric elements, researchers can explore new chemical space in the quest for next-generation targeted therapies.

Conclusion

This compound is a high-value synthetic intermediate with significant potential for the development of novel pharmaceuticals. Its synthesis, while requiring a multi-step approach, is achievable through well-understood and scalable chemical transformations. The true power of this molecule lies in its versatile reactivity, offering multiple handles for diversification at the N1, C3, and C4 positions. As the demand for novel, selective kinase inhibitors continues to grow, strategic building blocks like this compound will remain indispensable tools for medicinal chemists and drug development professionals.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18671947, this compound. Retrieved January 11, 2026 from [Link].[1]

-

The Royal Society of Chemistry (2019). Supporting Information: Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones. Retrieved January 11, 2026 from [Link].

-

The Royal Society of Chemistry (n.d.). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate. Retrieved January 11, 2026 from [Link].

-

LookChem (n.d.). methyl 2-oxoindoline-6-carboxylate. Retrieved January 11, 2026 from [Link].

- Yamai, Y., & Takemoto, Y. (2017). A CONCISE AND EFFICIENT SYNTHESIS OF t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)

-

Magritek (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved January 11, 2026 from [Link].[5]

-

Technical Disclosure Commons (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved January 11, 2026 from [Link].[7]

-

Supporting Information (n.d.). Retrieved January 11, 2026 from [Link].[6]

-

Justia Patents (2020). Synthesis of 2-indolinone derivatives. Retrieved January 11, 2026 from [Link].[8]

-

Willis, M. C. (2024). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis.[10]

-

Google Patents (2022). US11261158B2 - Synthesis of 2-indolinone derivatives. Retrieved January 11, 2026 from .[9]

-

911Metallurgist (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved January 11, 2026 from [Link].

Sources

- 1. This compound | C10H9NO3 | CID 18671947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]

- 4. Methyl 2-oxindole-4-carboxylate(90924-46-2) 1H NMR spectrum [chemicalbook.com]

- 5. tetratek.com.tr [tetratek.com.tr]

- 6. rsc.org [rsc.org]

- 7. tdcommons.org [tdcommons.org]

- 8. patents.justia.com [patents.justia.com]

- 9. US11261158B2 - Synthesis of 2-indolinone derivatives - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

The Cornerstone of Innovation: A Technical Guide to Methyl 2-oxoindoline-4-carboxylate

An In-Depth Exploration of a Privileged Scaffold for Drug Discovery

Introduction: The Enduring Significance of the 2-Oxoindoline Core

The 2-oxoindoline scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in the realm of medicinal chemistry. Its inherent structural features, including a hydrogen bond donor and acceptor, and a modifiable C3 position, grant it the ability to interact with a diverse array of biological targets. This versatility has led to the development of numerous clinically approved drugs, underscoring the scaffold's profound impact on modern therapeutics.[1] From anticancer agents to antivirals, the 2-oxoindoline core continues to be a fertile ground for the discovery of novel bioactive molecules. This guide focuses on a particularly valuable derivative, Methyl 2-oxoindoline-4-carboxylate, delving into its molecular architecture, synthesis, and pivotal role as a building block in the development of next-generation pharmaceuticals.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol , is a crystalline solid at room temperature.[2][3] Its structure is characterized by the fusion of a benzene ring to a pyrrolidin-2-one ring, with a methyl carboxylate group appended at the 4-position of the aromatic ring.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | [2] |

| Molecular Weight | 191.18 g/mol | [2] |

| CAS Number | 90924-46-2 | [2] |

| Appearance | Off-white to yellowish crystalline powder | Commercial Supplier Data |

| Melting Point | 210-214 °C | Commercial Supplier Data |

| Solubility | Soluble in organic solvents such as DMSO and DMF | General knowledge of similar compounds |

The strategic placement of the methyl carboxylate group at the C4 position significantly influences the molecule's electronic properties and provides a crucial handle for further chemical modifications, making it a highly sought-after intermediate in multi-step syntheses.

Synthesis of this compound: A Strategic Approach

The construction of the 2-oxoindoline scaffold can be achieved through various synthetic strategies. A common and effective method involves the reductive cyclization of a suitably substituted nitroaromatic precursor. This approach offers a reliable pathway to the desired heterocyclic core.

Conceptual Synthetic Pathway

The synthesis of this compound can be conceptually approached from a readily available starting material like 3-nitro-o-toluic acid. The key transformations involve esterification of the carboxylic acid, functionalization of the methyl group, and subsequent reductive cyclization.

Caption: Conceptual synthetic pathway for this compound.

Detailed Experimental Protocol: A Plausible Synthesis

Step 1: Esterification of 3-Nitro-o-toluic Acid

-

To a solution of 3-nitro-o-toluic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford Methyl 2-methyl-3-nitrobenzoate.

Step 2: Bromination of the Methyl Group

-

Dissolve Methyl 2-methyl-3-nitrobenzoate in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

-

Reflux the mixture under irradiation with a light source to initiate the radical bromination.

-

After completion of the reaction, cool the mixture and filter off the succinimide byproduct.

-

Concentrate the filtrate to obtain crude Methyl 2-(bromomethyl)-3-nitrobenzoate, which can be used in the next step without further purification.

Step 3: Reductive Cyclization

-

To a solution of crude Methyl 2-(bromomethyl)-3-nitrobenzoate in a solvent mixture like ethanol and water, add a reducing agent such as iron powder and a catalytic amount of acetic acid.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate and partition the residue between an organic solvent and water.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield this compound.

Spectroscopic Analysis and Structural Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques. While a complete set of experimentally-verified spectra for this specific molecule is not available in the provided search results, the expected spectral data can be predicted based on the analysis of similar structures.[6][7][8][9]

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the oxindole ring, the methyl protons of the ester, and the N-H proton. The aromatic protons will appear as a complex multiplet in the downfield region. The CH₂ group at the C3 position will likely appear as a singlet, and the methyl ester protons will also be a singlet in the upfield region. The N-H proton will be a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbonyl carbon of the lactam and the ester will resonate at the most downfield chemical shifts. The aromatic carbons will appear in the characteristic aromatic region, and the methylene carbon and the methyl carbon will be observed at higher field.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the lactam, the C=O stretching of both the lactam and the ester functionalities, and C-H and C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (191.18 g/mol ). Fragmentation patterns can provide further structural information.

Reactivity and Role as a Synthetic Intermediate

The chemical reactivity of this compound is centered around several key functional groups, making it a versatile intermediate for the synthesis of more complex molecules.

Caption: Key reactive sites of this compound.

-

N-H Acidity and N-Alkylation/Arylation: The lactam N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. This provides a straightforward way to introduce substituents on the nitrogen atom, which can be crucial for modulating biological activity.

-

C3-Methylene Reactivity: The methylene group at the C3 position is flanked by a carbonyl group and an aromatic ring, making the protons acidic and amenable to a variety of C-C and C-X bond-forming reactions. This position is a hotspot for derivatization, often exploited in the synthesis of spiro-oxindoles and other complex heterocyclic systems.

-

Ester Group Manipulation: The methyl ester at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other ester derivatives. This functional group serves as a versatile handle for peptide couplings and the introduction of diverse side chains.

-

Aromatic Ring Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, although the reactivity and regioselectivity will be influenced by the existing substituents.

A prime example of its utility as a synthetic intermediate is in the synthesis of Nintedanib , a potent tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[4][10] In this synthesis, the 2-oxoindoline core of this compound serves as the foundational scaffold upon which the rest of the complex molecule is constructed.

Applications in Drug Discovery and Medicinal Chemistry

The 2-oxoindoline scaffold, and by extension this compound, is a cornerstone in the design and synthesis of a wide range of biologically active compounds. Its derivatives have shown promise in various therapeutic areas:

-

Anticancer Agents: Many 2-oxoindoline derivatives are potent inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival.

-

Antiviral and Antimicrobial Agents: The scaffold has been incorporated into molecules with significant activity against a range of viruses and bacteria.

-

Central Nervous System (CNS) Active Agents: The structural features of 2-oxoindoles allow for their interaction with receptors and enzymes in the CNS, leading to the development of potential treatments for neurological disorders.

The ability to readily functionalize this compound at multiple positions allows for the generation of large and diverse chemical libraries for high-throughput screening, accelerating the drug discovery process.

Conclusion and Future Perspectives

This compound is more than just a chemical compound; it is a testament to the power of privileged scaffolds in medicinal chemistry. Its robust synthesis, versatile reactivity, and central role in the construction of complex, biologically active molecules solidify its importance for researchers and drug development professionals. As our understanding of disease biology deepens, the strategic modification of this and other 2-oxoindoline derivatives will undoubtedly continue to yield novel therapeutic agents that address unmet medical needs. The future of drug discovery will likely see the continued and expanded use of this remarkable molecular framework.

References

-

Figshare. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. [Link]

-

Jagwani, S., & Joshi, H. (2014). Green Synthesis, Characterization and Biological Evaluation of Some Novel Dihydropyrimidine Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555. [Link]

-

Juniper Publishers. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 18671947, this compound." PubChem, [Link].

-

Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]

-

Justia Patents. Synthesis of 2-indolinone derivatives. (2020). [Link]

-

Yamai, Y., et al. (2017). SYNTHESIS OF t-BUTYL 3-ALKYL-2-OXOINDOLINE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. [Link]

-

Global Substance Registration System. METHYL 2,3-DIHYDRO-2-OXO-1H-INDOLE-4-CARBOXYLATE. [Link]

-

Study On The Synthesis Of 2-Oxindoles By Free Radical Addition/Cyclization Process. (2017). [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]

- Google P

-

Yamai, Y., et al. (2017). SYNTHESIS OF t-BUTYL 3-ALKYL-2-OXOINDOLINE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. [Link]

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

-

Magritek. Methyl 1H-indole-3-carboxylate. [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. tdcommons.org [tdcommons.org]

- 5. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

- 6. rsc.org [rsc.org]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. rsc.org [rsc.org]

- 9. tetratek.com.tr [tetratek.com.tr]

- 10. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-oxoindoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Methyl 2-oxoindoline-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways for this molecule. It is designed to equip researchers and drug development professionals with a thorough understanding of the strategic considerations, mechanistic underpinnings, and practical execution of these synthetic routes. The guide emphasizes the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and reproducibility. Detailed, step-by-step protocols for key transformations, comparative data tables, and visualizations of reaction pathways are included to facilitate practical application in the laboratory.

Introduction: The Significance of the 2-Oxindole Scaffold

The 2-oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic molecules with diverse biological activities. The presence of a carboxylic acid ester at the C4 position of the oxindole ring, as in this compound, provides a crucial handle for further chemical modification and elaboration, making it a highly sought-after intermediate in the development of novel therapeutics. Its strategic importance lies in its utility in constructing complex molecular architectures for targeting a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

This guide will explore the most prominent and efficient synthetic strategies for the preparation of this compound, with a focus on a robust and adaptable pathway commencing from readily available starting materials.

Strategic Synthesis Pathway: Reductive Cyclization of a Substituted Nitroaromatic Precursor

A highly effective and scalable approach to the synthesis of this compound involves the construction of a suitably substituted phenylacetic acid derivative followed by a reductive cyclization to form the oxindole ring. This strategy offers excellent control over the substitution pattern on the aromatic ring. A particularly advantageous starting material for this pathway is 3-Nitrophthalic acid .

Overall Synthetic Strategy

The synthesis can be logically divided into two main stages:

-

Formation of the Key Intermediate: Synthesis of Dimethyl 2-(2-methoxycarbonyl-6-nitrophenyl)malonate.

-

Reductive Cyclization and Decarboxylation: Conversion of the malonate intermediate to 2-oxoindoline-4-carboxylic acid, followed by esterification.

This pathway is advantageous due to the commercial availability and relatively low cost of 3-nitrophthalic acid, and the generally high-yielding nature of the individual transformations.

Caption: Overall synthetic strategy for this compound.

Mechanistic Insights and Rationale

2.2.1. Synthesis of the Malonate Intermediate

The initial steps focus on elaborating 3-nitrophthalic acid into a substrate primed for cyclization.

-

Esterification: The dicarboxylic acid is first converted to its dimethyl ester, Dimethyl 3-nitrophthalate, under standard Fischer esterification conditions (methanol and a catalytic amount of strong acid, such as sulfuric acid). This protects the carboxylic acid groups and enhances solubility in organic solvents for subsequent reactions.

-

Radical Bromination: The methyl group at the 2-position of the benzene ring is selectively brominated. This is a critical step to introduce a reactive handle for the subsequent malonic ester synthesis. A radical initiator, such as dibenzoyl peroxide, is typically used in conjunction with a bromine source like N-bromosuccinimide (NBS) or elemental bromine under irradiation. The benzylic position is particularly susceptible to radical halogenation due to the stability of the resulting benzylic radical.

-

Malonic Ester Synthesis: The resulting benzylic bromide is a potent electrophile for nucleophilic substitution. Treatment with the sodium salt of dimethyl malonate (generated in situ with a base like sodium ethoxide) results in the formation of Dimethyl 2-(2-methoxycarbonyl-6-nitrophenyl)malonate. This reaction constructs the carbon framework necessary for the formation of the five-membered lactam ring of the oxindole.

2.2.2. Reductive Cyclization and Decarboxylation

This is the key ring-forming step. The nitro group is reduced to an amine, which then undergoes an intramolecular nucleophilic attack on one of the adjacent ester carbonyls to form the lactam ring.

-

Reduction of the Nitro Group: A variety of reducing agents can be employed for this transformation. A common and effective method is the use of a metal in acidic media, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid. These conditions are generally mild enough to avoid reduction of the ester functionalities. The reaction proceeds through the in situ generation of the aniline derivative.

-

Intramolecular Cyclization: The newly formed amino group is perfectly positioned to attack the proximate ester carbonyl, leading to the formation of a five-membered ring intermediate.

-

Decarboxylation: The resulting intermediate, which is a β-keto ester derivative, readily undergoes decarboxylation under the acidic reaction conditions to yield 2-oxoindoline-4-carboxylic acid.

Caption: Key steps in the reductive cyclization and decarboxylation sequence.

2.2.3. Final Esterification

The final step is the conversion of the carboxylic acid to its methyl ester.

-

Fischer Esterification: 2-oxoindoline-4-carboxylic acid is treated with methanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or hydrogen chloride). This is a classic and reliable method for the esterification of carboxylic acids. The reaction is driven to completion by using a large excess of methanol.[1][2][3]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and the scale of the reaction.

Synthesis of Dimethyl 3-nitrophthalate

| Reagent | Molar Equiv. | Amount (for 10g scale) |

| 3-Nitrophthalic acid | 1.0 | 10.0 g |

| Methanol | Excess (solvent) | 100 mL |

| Sulfuric acid (conc.) | Catalytic | 1 mL |

Procedure:

-

To a stirred suspension of 3-nitrophthalic acid in methanol in a round-bottom flask, slowly add concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Dimethyl 3-nitrophthalate as a solid, which can be purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Synthesis of Dimethyl 2-(2-methoxycarbonyl-6-nitrophenyl)malonate

This is a two-step process involving bromination and subsequent reaction with dimethyl malonate.

Step 1: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate

| Reagent | Molar Equiv. | Amount (for 10g scale) |

| Dimethyl 3-nitrophthalate | 1.0 | 10.0 g |

| N-Bromosuccinimide (NBS) | 1.1 | 8.2 g |

| Dibenzoyl peroxide (BPO) | 0.05 | 0.5 g |

| Carbon tetrachloride | Solvent | 100 mL |

Procedure:

-

To a solution of Dimethyl 3-nitrophthalate in carbon tetrachloride, add N-bromosuccinimide and dibenzoyl peroxide.

-

Heat the mixture to reflux under irradiation with a UV lamp for 2-4 hours, or until TLC analysis indicates completion of the reaction.

-

Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-(bromomethyl)-3-nitrobenzoate, which can be used in the next step without further purification.

Step 2: Reaction with Dimethyl Malonate

| Reagent | Molar Equiv. | Amount (for 10g scale of bromide) |

| Methyl 2-(bromomethyl)-3-nitrobenzoate | 1.0 | 10.0 g |

| Dimethyl malonate | 1.2 | 4.8 mL |

| Sodium methoxide (25% in MeOH) | 1.2 | 18.5 mL |

| Methanol | Solvent | 50 mL |

Procedure:

-

Prepare a solution of sodium methoxide in methanol and add dimethyl malonate dropwise at 0 °C.

-

To this solution, add a solution of Methyl 2-(bromomethyl)-3-nitrobenzoate in methanol dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude Dimethyl 2-(2-methoxycarbonyl-6-nitrophenyl)malonate, which can be purified by column chromatography.

Synthesis of 2-Oxoindoline-4-carboxylic acid

| Reagent | Molar Equiv. | Amount (for 10g scale) |

| Dimethyl 2-(2-methoxycarbonyl-6-nitrophenyl)malonate | 1.0 | 10.0 g |

| Iron powder | 5.0 | 8.2 g |

| Acetic acid | Solvent | 100 mL |

| Water | Co-solvent | 20 mL |

Procedure:

-

To a stirred suspension of iron powder in a mixture of acetic acid and water, heat the mixture to 80-90 °C.

-

Add a solution of Dimethyl 2-(2-methoxycarbonyl-6-nitrophenyl)malonate in acetic acid dropwise to the heated suspension.

-

After the addition is complete, continue heating at reflux for 2-3 hours.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to afford 2-oxoindoline-4-carboxylic acid.

Synthesis of this compound

| Reagent | Molar Equiv. | Amount (for 5g scale) |

| 2-Oxoindoline-4-carboxylic acid | 1.0 | 5.0 g |

| Methanol | Excess (solvent) | 50 mL |

| Sulfuric acid (conc.) | Catalytic | 0.5 mL |

Procedure:

-

Suspend 2-oxoindoline-4-carboxylic acid in methanol.

-

Carefully add concentrated sulfuric acid and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Alternative Synthetic Approaches

While the reductive cyclization of a substituted nitrophenylacetate derivative is a robust method, other strategies can also be employed for the synthesis of the 2-oxindole core.

Palladium-Catalyzed Intramolecular C-H Arylation

Palladium-catalyzed reactions have become powerful tools in the synthesis of heterocyclic compounds. An intramolecular Heck-type reaction or a C-H activation/cyclization sequence can be envisioned for the synthesis of the oxindole ring system.[4][5][6] This approach would typically involve a precursor such as an N-aryl-α-haloacetamide. The challenge in applying this to the synthesis of this compound lies in the preparation of the appropriately substituted aniline precursor.

Caption: Conceptual Palladium-Catalyzed Pathway.

Fischer Indole Synthesis Adaptation

Conclusion

This technical guide has detailed a reliable and scalable synthetic pathway for the preparation of this compound, a key intermediate in drug discovery. The presented route, starting from 3-nitrophthalic acid, offers a clear and logical progression through well-established chemical transformations. The mechanistic discussions and detailed experimental protocols are intended to provide researchers with the necessary tools to successfully synthesize this valuable compound. The exploration of alternative strategies highlights the versatility of modern synthetic organic chemistry in accessing important heterocyclic scaffolds. By understanding the principles and practicalities outlined in this guide, scientists can confidently incorporate this compound into their synthetic programs for the development of new and innovative therapeutics.

References

-

Palladium-catalyzed domino Heck-disilylation and Heck-monosilylation of alkene-tethered carbamoyl chlorides: synthesis of versatile silylated oxindoles. Organic Chemistry Frontiers. [Link][4]

-

Synthesis of Oxindoles by Tandem Heck-Reduction-Cyclization (HRC) from a Single Bifunctional, in Situ Generated Pd/C Catalyst. The Journal of Organic Chemistry. [Link][5]

-

Pd-Catalyzed Regiodivergent Synthesis of Diverse Oxindoles Enabled by the Versatile Heck Reaction of Carbamoyl Chlorides. Organic Letters. [Link][6]

-

Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. [Link][5]

-

CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, Vol. 97, No. 1, 2019. [Link]

-

synthesis of 2-indolinone derivatives - Justia Patents. [Link]

-

Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [Link][6]

-

Fischer indole synthesis – Knowledge and References - Taylor & Francis. [Link][9]

-

1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. [Link][4]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Making Esters From Carboxylic Acids - Chemistry LibreTexts. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Chemistry Hall. [Link][1]

-

esterification - alcohols and carboxylic acids - Chemguide. [Link][2]

-

Esterification--Making Esters from Carboxylic Acids - YouTube. [Link][3]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. tdcommons.org [tdcommons.org]

- 3. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-vl]methyl}- lh-benzimidazole-7-carboxyiate and its salts - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

- 9. patents.justia.com [patents.justia.com]

An In-Depth Technical Guide to Methyl 2-oxoindoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-oxoindoline-4-carboxylate, a heterocyclic building block with significant potential in synthetic and medicinal chemistry. We will delve into its chemical identity, outline a robust synthetic pathway, detail its characterization, and explore its applications for researchers in drug discovery and development.

Core Compound Identity and IUPAC Nomenclature

This compound is a derivative of oxindole, a bicyclic aromatic heterocycle. The structure features an oxindole core with a methyl ester group at the 4-position.

Systematic Name (IUPAC): methyl 2-oxo-1,3-dihydroindole-4-carboxylate[1]

Synonyms: Methyl 2-oxindole-4-carboxylate, 4-Methoxycarbonyl-2-oxindole[1]

Key Identifiers:

| Identifier | Value |

|---|---|

| CAS Number | 90924-46-2[1] |

| Molecular Formula | C₁₀H₉NO₃[1] |

| Molecular Weight | 191.18 g/mol [1] |

| InChIKey | FBKDEECWCACPLH-UHFFFAOYSA-N[1] |

Strategic Synthesis Pathway

The synthesis of this compound can be approached through a multi-step sequence, culminating in a reductive cyclization of a suitably substituted nitroaromatic precursor. This method offers a logical and controllable route to the target molecule. The causality behind this strategic choice lies in the reliable and well-documented nature of each reaction class, allowing for a high probability of success and scalability.

The proposed pathway begins with the commercially available methyl 2-methyl-3-nitrobenzoate and proceeds through bromination, cyanation, and finally, the key reductive cyclization.

Caption: Proposed synthesis of this compound.

Step 1: Radical Bromination of Methyl 2-methyl-3-nitrobenzoate

Principle: The synthesis initiates with a free-radical bromination of the benzylic methyl group of methyl 2-methyl-3-nitrobenzoate. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine, minimizing side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction.

Experimental Protocol:

-

To a solution of methyl 2-methyl-3-nitrobenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-(bromomethyl)-3-nitrobenzoate, which can often be used in the next step without further purification.

Step 2: Cyanation of Methyl 2-(bromomethyl)-3-nitrobenzoate

Principle: The benzylic bromide is a good leaving group and can be readily displaced by a nucleophile. In this step, a nucleophilic substitution with sodium cyanide is performed to introduce the nitrile functionality, which is a key precursor for the oxindole ring.

Experimental Protocol:

-

Dissolve the crude methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.2 eq) portion-wise, ensuring the temperature is maintained below 30°C with cooling if necessary.

-

Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Carefully pour the reaction mixture into ice-water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure methyl 2-(cyanomethyl)-3-nitrobenzoate.

Step 3: Reductive Cyclization to form this compound

Principle: This is the crucial ring-forming step. The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization by attacking the nitrile group, followed by hydrolysis to form the lactam ring of the oxindole. Iron powder in acetic acid is a classic and effective reagent system for this transformation.

Experimental Protocol:

-

Suspend methyl 2-(cyanomethyl)-3-nitrobenzoate (1.0 eq) in glacial acetic acid.

-

Add iron powder (5.0 eq) portion-wise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by recrystallization or column chromatography to yield this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. The following data are expected for this compound.

Physicochemical Properties:

| Property | Value |

| Appearance | Expected to be a solid at room temperature. |

| Melting Point | Not widely reported, requires experimental determination. |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol. |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the oxindole ring, the methyl ester protons, and the NH proton of the lactam. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon of the lactam, the ester carbonyl carbon, and the aromatic and aliphatic carbons.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (191.18 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the lactam, the C=O stretch of the lactam and the ester, and the aromatic C-H and C=C stretching vibrations.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The oxindole scaffold is a privileged structure found in numerous biologically active compounds and natural products.

Potential Research Applications:

-

Scaffold for Kinase Inhibitors: The oxindole core is a common feature in many kinase inhibitors. The functional groups on this compound, particularly the ester and the reactive C3-methylene and N-H positions, allow for diverse chemical modifications to explore structure-activity relationships against various kinase targets.

-

Synthesis of Novel Heterocyclic Systems: The reactivity of the oxindole ring system can be exploited to construct more complex fused heterocyclic systems with potential therapeutic applications.

-

Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it can be used as a fragment in fragment-based screening to identify new starting points for drug discovery programs.

Conclusion

This compound is a versatile chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The outlined synthetic route provides a reliable method for its preparation, and its well-defined structure allows for predictable chemical transformations. As research into new therapeutic agents continues, the utility of such well-functionalized building blocks will undoubtedly grow.

References

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18671947, this compound. Retrieved from [Link].

- Organic Syntheses Procedure, cv6p0926.

- Woon, E. C. Y., Dhami, A., Sunderland, P. T., Chalkley, D. A., & Threadgill, M. D. (2006). Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. Letters in Organic Chemistry, 3(8), 620-623.

- US Patent US10392364B2, 2019. Process for synthesis of lenalidomide.

- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.

Sources

An In-depth Technical Guide to Methyl 2-oxoindoline-4-carboxylate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Scaffolding

In the intricate landscape of medicinal chemistry and drug development, the identification and utilization of versatile molecular scaffolds are paramount to the successful synthesis of novel therapeutic agents. Methyl 2-oxoindoline-4-carboxylate, a seemingly unassuming heterocyclic compound, has emerged as a critical building block in the construction of complex, biologically active molecules. This in-depth technical guide serves as a comprehensive resource for researchers and scientists, offering a detailed exploration of its nomenclature, chemical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the development of innovative pharmaceuticals. As a Senior Application Scientist, the aim is to provide not just a compilation of data, but a cohesive narrative that underscores the scientific rationale behind its use and the experimental nuances that govern its successful application.

Nomenclature and Structural Elucidation: Defining the Core Moiety

This compound is a member of the oxindole family, a class of bicyclic aromatic compounds containing a fused benzene and pyrrolidinone ring system. Understanding its various synonyms and systematic naming conventions is crucial for effective communication and literature searching within the scientific community.

Synonyms and IUPAC Nomenclature:

The most commonly encountered synonyms for this compound include:

The formal IUPAC (International Union of Pure and Applied Chemistry) name for this molecule is methyl 2-oxo-1,3-dihydroindole-4-carboxylate [3].

Chemical Identification:

For unambiguous identification, the following identifiers are essential:

| Identifier | Value |

| CAS Number | 90924-46-2[1][2][3][4] |

| Molecular Formula | C₁₀H₉NO₃[3][5] |

| Molecular Weight | 191.18 g/mol [3][5] |

| InChIKey | FBKDEECWCACPLH-UHFFFAOYSA-N[5] |

| Canonical SMILES | COC(=O)C1=C2CC(=O)NC2=CC=C1 |

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, reaction optimization, and purification.

Physical Properties:

| Property | Value | Source |

| Appearance | Off-white to light yellow crystalline powder | General observation from supplier data |

| Melting Point | Not consistently reported; requires experimental verification. | |

| Solubility | Limited solubility in water; soluble in polar organic solvents such as DMSO, DMF, and alcohols. | General chemical principles |

| Storage | Sealed in a dry, room temperature environment.[4] | [4] |

Spectroscopic Characterization:

While a publicly available, comprehensive set of spectroscopic data is not readily found in the searched literature, typical spectral characteristics can be predicted based on the structure and data for analogous compounds. For definitive identification, experimental data should be acquired.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the methylene protons at the C3 position of the indoline core, the N-H proton, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,4-trisubstitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the carbonyl carbon of the lactam, the ester carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon of the ester.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the lactam, C=O stretching of both the lactam and the ester groups, and C-O stretching of the ester. The aromatic C-H and C=C stretching vibrations will also be present.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (191.18 g/mol ). Fragmentation patterns would likely involve the loss of the methoxycarbonyl group or other characteristic fragments of the oxindole ring.

Synthesis of this compound: A Strategic Approach

Proposed Synthetic Pathway

A logical and efficient synthetic pathway is outlined below. This pathway is based on analogous syntheses of substituted oxindoles and provides a solid foundation for laboratory execution.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on established chemical transformations and provide a detailed, step-by-step methodology for the proposed synthesis.

Step 1: Bromination of 3-Nitro-p-toluic acid

-

To a solution of 3-nitro-p-toluic acid in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

-

Reflux the reaction mixture under inert atmosphere until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain 4-(bromomethyl)-3-nitrobenzoic acid.

Step 2: Cyanation of 4-(Bromomethyl)-3-nitrobenzoic acid

-

Dissolve 4-(bromomethyl)-3-nitrobenzoic acid in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN) portion-wise at room temperature, ensuring the temperature does not rise significantly.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by pouring it into ice-water and acidify to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 4-(cyanomethyl)-3-nitrobenzoic acid.

Step 3: Hydrolysis of 4-(Cyanomethyl)-3-nitrobenzoic acid

-

Suspend 4-(cyanomethyl)-3-nitrobenzoic acid in a mixture of sulfuric acid and water.

-

Heat the mixture to reflux and maintain the temperature until the hydrolysis of the nitrile to the carboxylic acid is complete.

-

Cool the reaction mixture and pour it onto ice to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry to obtain 4-(carboxymethyl)-3-nitrobenzoic acid[1].

Step 4: Esterification of 4-(Carboxymethyl)-3-nitrobenzoic acid

-

Suspend 4-(carboxymethyl)-3-nitrobenzoic acid in methanol.

-

Add thionyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux until the esterification is complete.

-

Remove the solvent under reduced pressure to obtain the crude dimethyl ester, methyl 4-(methoxycarbonylmethyl)-3-nitrobenzoate.

Step 5: Reductive Cyclization

-

Dissolve the crude dimethyl ester in methanol and add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere at room temperature and atmospheric pressure.

-

After the reduction of the nitro group is complete, add a base such as sodium methoxide to induce the intramolecular Dieckmann condensation.

-

Heat the reaction mixture to reflux to facilitate the cyclization.

-

After the reaction is complete, cool the mixture, filter off the catalyst, and neutralize the solution.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. The oxindole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.

Intermediate in the Synthesis of Nintedanib and Related Kinase Inhibitors

While the 6-carboxylate isomer is more commonly cited as the direct precursor to the triple angiokinase inhibitor Nintedanib, the 4-carboxylate isomer represents a structurally related building block for the synthesis of analogous kinase inhibitors. The general synthetic strategy involves the condensation of the oxindole core with an appropriate aromatic aldehyde or orthoester to introduce a substituent at the 3-position, followed by further functionalization.

Precursor for Mcl-1 Inhibitors

A significant application of this compound is as a key intermediate in the synthesis of potent and selective inhibitors of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). A patent (CA3016182A1) describes a synthetic route where this compound is a precursor to more complex molecules designed to target Mcl-1, which is a crucial target in cancer therapy[6].

General Reactivity of the 4-Substituted Oxindole Core

The oxindole ring system is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

-

N-Functionalization: The nitrogen atom of the lactam can be alkylated, acylated, or arylated to introduce various substituents.

-